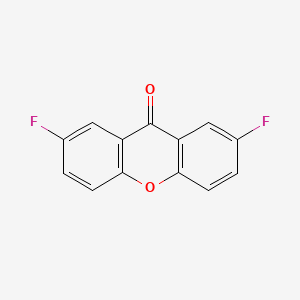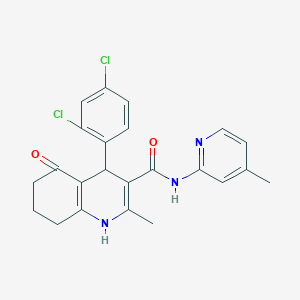![molecular formula C19H18ClN3O3 B11643818 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B11643818.png)
(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic organic molecule characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a nitrophenyl group connected through a prop-2-en-1-one linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorophenylpiperazine and 3-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 3-chlorophenylpiperazine and 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and control.
Automated Purification Systems: Using automated systems for purification to ensure consistent quality and reduce manual intervention.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the prop-2-en-1-one moiety.
Reduction: Reduction of the nitro group to an amine group is a common transformation.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine and aromatic functionalities.
Material Science:
Biology
Biological Probes: Used as a probe to study biological systems, particularly in receptor binding studies.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders or as an antimicrobial agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Intermediates: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism by which (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to receptors in the central nervous system. The nitrophenyl group may participate in redox reactions, influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one
- (2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Uniqueness
- Structural Features : The specific positioning of the chlorophenyl and nitrophenyl groups imparts unique electronic and steric properties.
- Reactivity : The compound’s reactivity profile differs from similar compounds due to the electronic effects of the substituents.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C19H18ClN3O3 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18ClN3O3/c20-16-4-2-5-17(14-16)21-9-11-22(12-10-21)19(24)8-7-15-3-1-6-18(13-15)23(25)26/h1-8,13-14H,9-12H2/b8-7+ |
Clave InChI |
KZXYFFHYSOSVQJ-BQYQJAHWSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane](/img/structure/B11643737.png)
![1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B11643742.png)
![(5Z)-5-({4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11643745.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643750.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B11643759.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2,5-dimethoxybenzylidene)propanehydrazide](/img/structure/B11643767.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone](/img/structure/B11643776.png)

![(2E)-5-(4-fluorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11643784.png)
![(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643794.png)
![3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11643798.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11643812.png)
![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643829.png)
